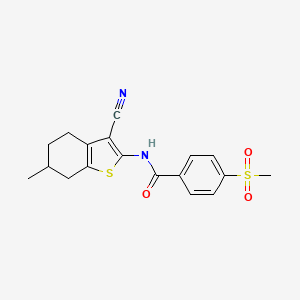![molecular formula C22H26F3N5O B6481439 1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane CAS No. 898459-87-5](/img/structure/B6481439.png)
1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane” is a complex organic molecule. It contains a trifluoromethyl group, a benzoyl group, a piperazine ring, a pyridazine ring, and an azepane ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several cyclic structures, including the piperazine, pyridazine, and azepane rings. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group and the various ring structures. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a solid at room temperature, with a relatively high boiling point due to the presence of multiple ring structures . It’s also likely to be relatively non-polar due to the presence of the trifluoromethyl group .Scientific Research Applications
1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane has been studied for a variety of scientific research applications. It has been investigated as a potential therapeutic agent for the treatment of certain types of cancer, as well as for its potential use as an insecticide. Additionally, this compound has been studied for its potential application in the synthesis of other compounds, such as polymers and organic catalysts.
Mechanism of Action
The exact mechanism of action of 1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane is not yet fully understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body, resulting in the inhibition of their activity. This inhibition can lead to a variety of biochemical and physiological effects, as will be discussed below.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. These effects include the inhibition of certain enzymes and proteins, which can lead to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce apoptosis in certain types of cancer cells.
Advantages and Limitations for Lab Experiments
1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. Additionally, the compound is relatively stable and has a long shelf-life. However, there are some limitations to its use in lab experiments, such as its potential toxicity and the fact that it is not soluble in water.
Future Directions
There are a number of potential future directions for the study of 1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane. These include further studies into its mechanism of action and potential therapeutic applications, as well as its use in the synthesis of other compounds. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential toxicity.
Synthesis Methods
The synthesis of 1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane is relatively straightforward and involves the condensation of 3-(trifluoromethyl)benzoyl chloride and piperazine in the presence of triethylamine. This reaction is carried out in an inert atmosphere at room temperature and yields the desired product in high yields. The synthesis of this compound can also be achieved by the reaction of 4-chlorobenzoyl chloride and piperazine in the presence of triethylamine, however, this method requires higher temperatures for successful completion.
properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N5O/c23-22(24,25)18-7-5-6-17(16-18)21(31)30-14-12-29(13-15-30)20-9-8-19(26-27-20)28-10-3-1-2-4-11-28/h5-9,16H,1-4,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTUOCIJEKYCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2E)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B6481362.png)
![4-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481374.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6481401.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6481407.png)
![2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6481420.png)
![3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B6481428.png)
![1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B6481436.png)
![4-{6-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6481445.png)
![3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine](/img/structure/B6481453.png)
![2-(4-fluorobenzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B6481461.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-methoxybenzenesulfonamido)benzamide](/img/structure/B6481465.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide](/img/structure/B6481469.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonamido)benzamide](/img/structure/B6481476.png)